![molecular formula C9H4Cl3N B1528814 2,7,8-Trichloroquinoline CAS No. 1341345-20-7](/img/structure/B1528814.png)
2,7,8-Trichloroquinoline
Overview
Description
2,7,8-Trichloroquinoline (TCQ) is an organic compound that belongs to the class of quinolines. It has a molecular weight of 232.5 .
Molecular Structure Analysis
The molecular formula of 2,7,8-Trichloroquinoline is C9H4Cl3N . The InChI code is 1S/C9H4Cl3N/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4H .Physical And Chemical Properties Analysis
2,7,8-Trichloroquinoline is a powder that is stored at room temperature .Scientific Research Applications
Chemical Research
2,7,8-Trichloroquinoline is a chemical compound with the molecular weight of 232.5 . It is often used in chemical research due to its unique structure and properties . It is typically stored at room temperature and comes in a physical form of powder .
Synthesis of Quinolines
Quinolines are important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . 2,7,8-Trichloroquinoline, being a quinoline derivative, can be used in the synthesis of other quinoline derivatives .
Green Chemistry
In recent years, there has been a push towards greener and more sustainable chemical processes . 2,7,8-Trichloroquinoline can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Medicinal Applications
Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial . As a lead structure, quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
Estrogen Receptor Binding
The 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues . Therefore, 2,7,8-Trichloroquinoline could potentially be used in research related to the estrogen receptor.
Safety and Hazards
properties
IUPAC Name |
2,7,8-trichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWMBZACFDXEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,8-Trichloroquinoline | |
CAS RN |
1341345-20-7 | |
Record name | 2,7,8-trichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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